2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

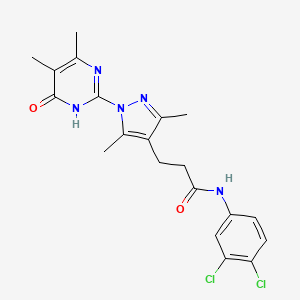

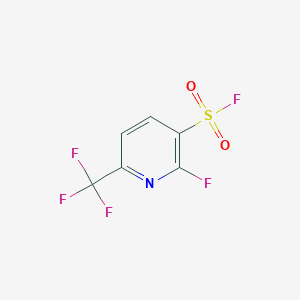

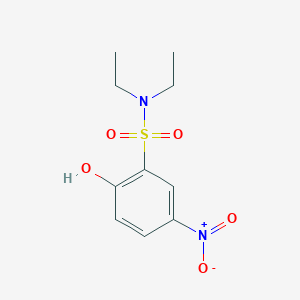

“2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride” is a chemical compound with the CAS Number: 2219419-32-4 . It has a molecular weight of 247.15 .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which includes “2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis generally involves two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H2F5NO2S/c7-5-3 (15 (11,13)14)1-2-4 (12-5)6 (8,9)10/h1-2H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Trifluoromethylpyridines, including “2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride”, are used as reactants in various chemical reactions. For example, they are used in the preparation of aminopyridines through amination reactions .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Synthesis of Aminopyridines

“2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride” can be used as a reactant for the preparation of aminopyridines via amination reactions .

Catalytic Ligand

This compound can serve as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .

Synthesis of Metal-Organic Frameworks (MOFs)

It can be used in the synthesis of metal-organic frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures .

Synthesis of Methiodide Salts

This compound can be used in the synthesis of methiodide salts .

Agrochemical and Pharmaceutical Applications

Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from “2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride”, have found extensive use in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

Mécanisme D'action

Target of Action

Fluoropyridines, a class of compounds to which this molecule belongs, are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds .

Mode of Action

Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This property might influence the interaction of 2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride with its targets.

Biochemical Pathways

Fluoropyridines are known to be involved in various biological applications .

Result of Action

Fluoropyridines are known to exhibit various pharmacological activities .

Action Environment

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products having improved physical, biological, and environmental properties .

Safety and Hazards

Orientations Futures

Trifluoromethylpyridine (TFMP) and its intermediates, including “2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of TFMP will be discovered in the future .

Propriétés

IUPAC Name |

2-fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5NO2S/c7-5-3(15(11,13)14)1-2-4(12-5)6(8,9)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMWKLWAEOFJER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1S(=O)(=O)F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-6-(trifluoromethyl)pyridine-3-sulfonyl fluoride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butyl 4-[[(Z)-3-(3-bromo-4-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2420304.png)

![1-((1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one](/img/structure/B2420306.png)

![N-[(S)-[(5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethyl]pyridine-2-carboxamide](/img/structure/B2420309.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2420312.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-propan-2-yl-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2420313.png)

![5-(1,3-benzodioxol-5-yl)-5-methyl-3-[[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methyl]imidazolidine-2,4-dione](/img/structure/B2420316.png)

![3-[(4-Methyl-1,3-thiazol-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2420323.png)